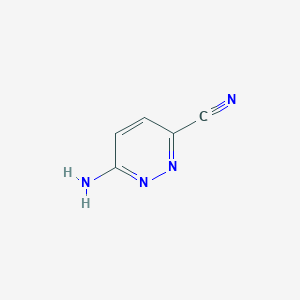

6-Aminopyridazine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-4-1-2-5(7)9-8-4/h1-2H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQONPDVLWRZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90668476 | |

| Record name | 6-Aminopyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340759-46-8 | |

| Record name | 6-Aminopyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Aminopyridazine-3-carbonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 6-Aminopyridazine-3-carbonitrile, a heterocyclic amine, has emerged as a pivotal scaffold in medicinal chemistry. Its unique physicochemical properties, including its electronic distribution and capacity for hydrogen bonding, make it a valuable building block for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed methodologies for its synthesis and characterization, and an exploration of its applications in contemporary drug discovery.

Introduction: The Strategic Importance of the Aminopyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[1] The introduction of an amino and a cyano group at the 6- and 3-positions, respectively, yields this compound, a molecule with a distinct electronic and structural profile. The electron-withdrawing nature of the pyridazine ring and the cyano group, combined with the electron-donating amino group, creates a molecule with both hydrogen bond donor and acceptor capabilities. This inherent polarity and potential for specific intermolecular interactions are key to its utility as a pharmacophore.[2] Its structural rigidity and defined vectoral presentation of functional groups allow for precise orientation within the binding pockets of biological targets.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug design and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation.

Core Molecular and Physical Characteristics

| Property | Value | Source(s) |

| Chemical Structure |  | [3] |

| CAS Number | 340759-46-8 | [2][3][4][5] |

| Molecular Formula | C₅H₄N₄ | [2][3][5] |

| Molecular Weight | 120.11 g/mol | [2] |

| Appearance | Gray solid, off-white to yellowish solid, or powder | [1][6] |

| Boiling Point (Predicted) | 450.6 ± 30.0 °C | [7] |

| pKa (Predicted) | 2.54 ± 0.10 | [1] |

Note: Experimental data for some properties like melting point and a definitive pKa value are not consistently reported in publicly available literature and should be determined empirically for any new batch.

Solubility Profile

Pyridazine and its derivatives are generally soluble in polar organic solvents such as methanol and ethanol and are miscible with water, benzene, and dimethylformamide. They are typically insoluble in petroleum ether.[8] The presence of the polar amino and cyano groups in this compound suggests it will exhibit good solubility in polar protic and aprotic solvents.[2] However, quantitative solubility data in various pharmaceutically relevant solvents should be experimentally determined.

Synthesis and Purification: A Practical Workflow

The synthesis of this compound can be approached through several routes, with the choice often depending on the availability of starting materials and the desired scale of production. A common and effective strategy involves the nucleophilic substitution of a halogenated pyridazine precursor.

Experimental Protocol: Synthesis from 3,6-Dichloropyridazine

Step 1: Synthesis of 3-Amino-6-chloropyridazine

This step involves the selective mono-amination of 3,6-dichloropyridazine.

-

Materials: 3,6-dichloropyridazine, aqueous ammonia, 1,4-dioxane (or another suitable solvent).

-

Procedure:

-

In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1.0 eq) with an excess of aqueous ammonia (e.g., 8-10 eq) in a solvent such as 1,4-dioxane.

-

Seal the vessel and heat the reaction mixture to 100-120 °C. The reaction can be effectively carried out using microwave irradiation for a shorter reaction time (e.g., 30 minutes at 120 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid by filtration, wash with a suitable solvent (e.g., a mixture of ethyl acetate and hexane), and dry under vacuum to yield 3-amino-6-chloropyridazine. This intermediate can often be used in the next step without further purification.

-

Step 2: Synthesis of this compound

This step involves the substitution of the remaining chlorine atom with a cyano group.

-

Materials: 3-Amino-6-chloropyridazine, copper(I) cyanide (CuCN), a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-6-chloropyridazine (1.0 eq) and copper(I) cyanide (1.1-1.5 eq) in DMF.

-

Heat the reaction mixture to a high temperature (e.g., 140-160 °C) and stir for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by pouring it into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a solution of ethylenediaminetetraacetic acid (EDTA).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two protons on the pyridazine ring and the protons of the amino group. The chemical shifts and coupling constants will be characteristic of the substituted pyridazine system.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms in the molecule, including the carbon of the cyano group. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the substituents.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=N and C=C stretching vibrations of the pyridazine ring.

-

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like acetonitrile, will show absorption maxima corresponding to the electronic transitions within the aromatic system.

Chromatographic and Mass Spectrometric Analysis

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol is a common starting point.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, showing a prominent ion corresponding to [M+H]⁺.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors, which are a major class of targeted cancer therapies. The amino group provides a convenient handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize binding to the target kinase.

Derivatives of aminopyridazines have been investigated as inhibitors of a variety of kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): Aminopyridine-containing compounds have been designed and synthesized as inhibitors of EGFR, a key target in various cancers.

-

Fibroblast Growth Factor Receptors (FGFRs): The aminopyrazine core, structurally related to aminopyridazine, is a key component of potent FGFR inhibitors.

-

Checkpoint Kinase 1 (CHK1): The 3-aminopyrazine-2-carbonitrile scaffold has been utilized to develop potent inhibitors of CHK1, a critical component of the DNA damage response pathway in cancer cells.

The ability of the pyridazine nitrogen atoms and the exocyclic amino group to form key hydrogen bonds within the ATP-binding pocket of kinases is a recurring theme in the design of inhibitors based on this scaffold.

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant potential in drug discovery. Its distinct physicochemical properties and structural features make it an attractive scaffold for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery programs. Further exploration of the chemical space around this privileged core is likely to yield new and effective targeted therapies.

References

- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 340759-46-8: this compound [cymitquimica.com]

- 3. This compound | CAS:340759-46-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound, CasNo.340759-46-8 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 7. 340759-46-8,this compound suppliers [vvchem.com]

- 8. Pyridazine compounds [m.chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Aminopyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Aminopyridazine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its pyridazine core is recognized as a privileged scaffold, contributing unique physicochemical properties such as a high dipole moment, robust hydrogen-bonding capacity, and the potential to modulate pharmacokinetic profiles.[1][2] A definitive understanding of its three-dimensional structure at the atomic level is paramount for structure-based drug design, enabling the rational optimization of interactions with biological targets. This guide provides a comprehensive overview of the methodologies and interpretive analysis involved in determining the crystal structure of this compound, from crystal growth to the detailed examination of its supramolecular architecture. We will explore the causality behind key experimental choices and discuss the implications of the structural findings for the fields of materials science and pharmaceutical development.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system is a prominent feature in a multitude of biologically active compounds, including recently approved pharmaceuticals.[1] Its two adjacent nitrogen atoms create a unique electronic and steric environment, influencing properties like solubility, metabolic stability, and target-binding affinity.[2] Pyridazine derivatives are actively investigated as anticancer, anti-inflammatory, and neuroprotective agents, often functioning as key scaffolding elements or pharmacophoric moieties that engage in critical hydrogen-bonding interactions with protein targets.[3][4]

The specific subject of this guide, this compound (C₅H₄N₄), combines the pyridazine core with two key functional groups: an amino (-NH₂) group and a nitrile (-C≡N) group.[5] These groups are potent hydrogen bond donors and acceptors, respectively, suggesting that the compound's solid-state structure will be heavily influenced by a network of specific intermolecular interactions.[5] Elucidating this crystal structure through X-ray crystallography provides invaluable insights into its preferred conformational states and intermolecular recognition patterns, which are crucial for predicting its behavior in a biological binding pocket.[6][7]

The Crystallographic Workflow: From Synthesis to Structure Solution

The determination of a molecular structure via single-crystal X-ray crystallography is a multi-step process that demands precision at each stage.[6][8] The overall workflow transforms a purified chemical powder into a refined three-dimensional model of atomic positions.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 340759-46-8: this compound [cymitquimica.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

Spectroscopic data for 6-Aminopyridazine-3-carbonitrile (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Aminopyridazine-3-carbonitrile

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No: 340759-46-8, Molecular Formula: C₅H₄N₄) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structure, featuring a pyridazine core substituted with a bioisosteric nitrile group and a pharmacophoric amino group, makes it a valuable scaffold for designing novel therapeutic agents.[1] The precise elucidation and confirmation of its molecular structure are paramount for any research and development endeavor. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.

As direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. The protocols described herein represent robust, field-proven methodologies designed to generate high-fidelity data for unequivocal structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridazine ring.

Predicted ¹H NMR Data

The structure of this compound presents two distinct aromatic protons and an amino group. The electron-donating amino group and the electron-withdrawing cyano group and ring nitrogens create a polarized system, leading to a predictable chemical shift pattern.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 7.80 | Doublet (d) | ~ 9.5 Hz | H-4 | This proton is adjacent to the electron-withdrawing cyano group and a ring nitrogen, causing a significant downfield shift. It is coupled to H-5. |

| ~ 7.00 | Doublet (d) | ~ 9.5 Hz | H-5 | This proton is adjacent to the electron-donating amino group, which shields it, causing an upfield shift relative to H-4. It is coupled to H-4. |

| ~ 7.25 | Broad Singlet (br s) | - | -NH₂ | The protons of the primary amine are typically exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and temperature. |

-

Causality in Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the preferred solvent. Its high polarity effectively solubilizes the polar analyte, and its ability to form hydrogen bonds can slow the exchange rate of the -NH₂ protons, sometimes allowing for their observation, which might be difficult in non-polar solvents like CDCl₃.

Predicted ¹³C NMR Data

The molecule has five distinct carbon atoms. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160.0 | C-6 | Carbon attached to the amino group. The nitrogen atom causes a strong downfield shift. |

| ~ 135.0 | C-4 | Aromatic CH carbon, deshielded by the adjacent cyano group and ring nitrogen. |

| ~ 125.0 | C-5 | Aromatic CH carbon, shielded by the adjacent amino group relative to C-4. |

| ~ 118.0 | -C≡N | The nitrile carbon typically appears in this region. |

| ~ 115.0 | C-3 | Carbon attached to the nitrile group. Its chemical shift is influenced by the nitrile and the adjacent ring nitrogens. |

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-resolution NMR data suitable for structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is critical to avoid extraneous signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: Spectral width of ~220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum to the residual DMSO signal (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ multiplet (δ ~39.52 ppm).

-

NMR Acquisition Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The key functional groups in this compound—the amino group, the nitrile group, and the aromatic ring—will give rise to characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorptions

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 (two bands) | N-H Stretch | Primary Amine (-NH₂) | The asymmetric and symmetric stretching of the N-H bonds in the primary amine typically results in two distinct, sharp to medium bands.[3] |

| ~ 2230 | C≡N Stretch | Nitrile (-C≡N) | The stretching of the carbon-nitrogen triple bond is a strong, sharp, and highly characteristic absorption in this region. |

| 1650 - 1600 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the amino group appears as a strong band. |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring | Multiple bands arising from the stretching vibrations within the pyridazine ring. |

| 850 - 750 | C-H Bend (out-of-plane) | Aromatic Ring | Bending vibrations of the C-H bonds on the substituted ring. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples with minimal preparation.[4]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Acquire the spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-adding 16-32 scans to improve the signal-to-noise ratio.[4]

-

-

Post-Acquisition:

-

Clean the sample from the crystal using a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Process the spectrum by performing an ATR correction (if required by the software) and label the significant peaks.

-

IR Acquisition Workflow (ATR)

Caption: A streamlined workflow for acquiring an IR spectrum using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the molecular formula.

Predicted Mass Spectrometry Data

For this compound (C₅H₄N₄), the expected data from a high-resolution mass spectrometer (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is highly specific.

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Rationale |

| [M+H]⁺ | 121.0514 | ~ 121.0514 ± 5 ppm | The protonated molecular ion is expected to be the base peak in ESI positive mode. Its accurate mass confirms the elemental composition (C₅H₅N₄⁺). |

| [M+Na]⁺ | 143.0333 | ~ 143.0333 ± 5 ppm | Adduct formation with sodium ions present as trace impurities is common in ESI-MS. |

-

Fragmentation Analysis: While soft ionization minimizes fragmentation, some in-source fragmentation may occur. A plausible fragmentation pathway would be the loss of hydrogen cyanide (HCN, mass ~27.01 Da) from the protonated molecule, which is a common loss from nitrile-containing aromatic compounds.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode.

-

-

Instrument Setup (ESI-TOF or ESI-Orbitrap):

-

Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Set the ionization source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Use the instrument software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical composition of C₅H₄N₄. The mass error should be below 5 ppm for confident identification.

-

Mass Spectrometry Acquisition Workflow

Caption: Workflow for structural confirmation by high-resolution mass spectrometry.

Conclusion: A Self-Validating Spectroscopic Profile

The synergistic use of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.

-

MS confirms the correct molecular weight and elemental composition.

-

IR confirms the presence of the key amine and nitrile functional groups.

-

NMR elucidates the precise connectivity and substitution pattern of the atoms, distinguishing this isomer from any other with the same molecular formula.

By following the detailed protocols and comparing the acquired data to the predicted values outlined in this guide, researchers and drug development professionals can achieve unequivocal structural verification, ensuring the integrity and validity of their scientific work.

References

An In-depth Technical Guide to 6-Aminopyridazine-3-carbonitrile: From Synthesis to Application

Foreword: The Unseen Scaffolding of Modern Medicine

In the intricate world of drug discovery and development, the narrative is often dominated by the final therapeutic agent. However, behind every breakthrough drug lies a fascinating story of chemical synthesis, where unassuming building blocks are meticulously assembled into life-altering molecules. This guide delves into the world of one such crucial scaffold: 6-Aminopyridazine-3-carbonitrile. While it may not be a household name, its versatile structure is a cornerstone in the synthesis of a new generation of pharmaceuticals. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its history, synthesis, and pivotal role in medicinal chemistry.

Introduction to a Versatile Heterocycle

This compound is a heterocyclic organic compound featuring a pyridazine ring system.[1] This six-membered aromatic ring contains two adjacent nitrogen atoms, which, along with the amino (-NH2) group at the 6-position and a nitrile (-C≡N) group at the 3-position, bestow upon the molecule a unique combination of reactivity and physicochemical properties.[1] The presence of these functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[2][3]

The inherent polarity imparted by the nitrogen atoms and the functional groups influences its solubility and, crucially, its ability to form hydrogen bonds. This capacity for hydrogen bonding makes it an attractive candidate for interacting with biological targets such as enzymes and receptors.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 340759-46-8 | [1][3][4][5][6][7] |

| Molecular Formula | C₅H₄N₄ | [1][4][5] |

| Molecular Weight | 120.11 g/mol | [1][4] |

| Appearance | Off-white to yellowish solid | |

| Density | ~1.2 g/cm³ | |

| Purity | Typically ≥97% | [4] |

| Storage | Room temperature, in a tightly closed container | [3][4] |

The Genesis of a Building Block: Discovery and Historical Context

While a definitive seminal publication detailing the first-ever synthesis of this compound is not readily apparent in contemporary databases, its emergence is intrinsically linked to the broader exploration of pyridazine chemistry throughout the 20th century. The pyridazine core itself has been a subject of interest for its diverse biological activities.

The development of synthetic routes to functionalized pyridazines has been a continuous effort. Early methods often involved the condensation of dicarbonyl compounds with hydrazine, a foundational reaction in heterocyclic chemistry.[8] Over time, more sophisticated and efficient methods have been developed, including multi-component reactions and cross-coupling strategies, to introduce a variety of substituents onto the pyridazine ring. The synthesis of aminopyridazines, in particular, has been a critical area of research, given the prevalence of the amino-heterocycle motif in bioactive molecules.

The specific combination of an amino and a cyano group on the pyridazine ring, as seen in this compound, likely arose from the need for versatile intermediates in medicinal chemistry programs. The nitrile group, for instance, is a valuable precursor that can be readily converted into other functional groups such as carboxylic acids, amides, or tetrazoles, further expanding the synthetic possibilities.

Crafting the Core: Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, leveraging established methodologies for the formation of the pyridazine ring and the introduction of the required functional groups. A plausible and efficient approach involves a multi-component reaction, which offers the advantage of building complexity in a single step from simple starting materials.

Proposed Synthetic Pathway: A Multi-Component Approach

A robust method for the synthesis of related aminopyridazine carbonitriles involves the condensation of an α,β-unsaturated nitrile with a hydrazine species. This approach can be adapted for the synthesis of this compound.

References

- 1. CAS 340759-46-8: this compound [cymitquimica.com]

- 2. 6-Aminopyridine-3-Carbonitrile Supplier in China [nj-finechem.com]

- 3. This compound, CasNo.340759-46-8 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | CAS:340759-46-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 6. 340759-46-8 | this compound - AiFChem [aifchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

6-Aminopyridazine-3-carbonitrile reactivity and stability studies

An In-Depth Technical Guide to the Reactivity and Stability of 6-Aminopyridazine-3-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The document elucidates the molecule's electronic characteristics, detailing the reactivity of the pyridazine ring, the exocyclic amino group, and the carbonitrile functional group. It explores key transformations, including nucleophilic aromatic substitution, reactions of the amino moiety, and conversions of the nitrile group. Furthermore, this guide presents a thorough examination of the compound's stability profile under various stress conditions, such as pH, oxidation, and temperature. Detailed experimental protocols for assessing reactivity and performing forced degradation studies are provided, supported by data tables and workflow diagrams to ensure practical applicability. This document serves as an authoritative resource, grounded in established chemical principles and supported by scientific literature, to facilitate the effective use of this compound in research and development.

Introduction: The Structural and Chemical Landscape of this compound

This compound is a multifaceted organic compound built upon a pyridazine core. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, which renders the ring system electron-deficient.[1] This inherent electronic nature is further modulated by two key functional groups: an electron-donating amino group (-NH₂) at the 6-position and a potent electron-withdrawing cyano, or nitrile, group (-C≡N) at the 3-position.[1]

The interplay between the electron-deficient heterocycle and the opposing electronic effects of its substituents creates a unique reactivity profile. The amino group enhances nucleophilicity and can direct electrophilic attack, while the nitrile group provides a handle for a wide array of chemical transformations and contributes to the molecule's potential for hydrogen bonding.[1] This distinct combination of features makes this compound a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Understanding its reactivity and stability is paramount for its successful application, from synthetic strategy design to formulation and shelf-life determination.

A Deep Dive into Chemical Reactivity

The reactivity of this compound is best understood by examining its three principal components: the pyridazine ring, the amino group, and the nitrile group.

Reactivity of the Pyridazine Ring

The pyridazine nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic generally makes it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a suitable leaving group is present on the ring.

While this compound itself lacks a leaving group, its synthesis often proceeds from halogenated precursors like 3,6-dichloropyridazine. The reactivity of such precursors is illustrative. For instance, the sequential substitution of chlorine atoms on a pyridazine ring allows for the controlled introduction of nucleophiles, a common strategy for building polysubstituted pyridazinone systems.[2] The first substitution is typically rapid, while the second may require more forcing conditions.

Reactivity of the Amino Group

The amino group at the C6 position is a versatile nucleophilic center and a powerful activating group. It can readily undergo reactions typical of aromatic amines:

-

N-Alkylation and N-Acylation: The amino group can be alkylated or acylated using standard reagents to produce secondary or tertiary amines and amides, respectively. These reactions are fundamental for modifying the molecule's steric and electronic properties.

-

Condensation Reactions: The nucleophilic nature of the amino group allows it to participate in condensation reactions with carbonyl compounds to form imines or to be used in the construction of larger heterocyclic systems.[3]

-

Catalysis: Aminopyridine scaffolds are known to act as ligands in catalysis, for example, in copper-catalyzed Henry reactions, highlighting the coordinating potential of the amino group and ring nitrogens.[4]

Reactivity of the Nitrile Group

The carbonitrile (nitrile) group is a valuable functional group that can be converted into several other important moieties.[5][6]

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds first to a primary amide (6-amino-pyridazine-3-carboxamide) and, upon further reaction, to the corresponding carboxylic acid (6-aminopyridazine-3-carboxylic acid).[5][6]

-

Reduction: The nitrile group can be reduced to a primary amine ( (6-aminopyridazin-3-yl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5][6] Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can reduce the nitrile to an aldehyde.[6]

-

Reaction with Organometallics: Grignard reagents or organolithium reagents can add to the nitrile carbon to form ketones after aqueous workup.[6]

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, serving as a building block for other heterocyclic rings like thiazoles or tetrazoles.

Below is a diagram illustrating the primary reactive sites and potential transformations of the molecule.

Caption: Key reactive sites on this compound.

Stability Profile and Degradation Pathways

The chemical stability of a compound is a critical parameter in drug development, influencing its shelf-life, formulation, and storage requirements. While specific, long-term stability data for this compound is not extensively published, a robust profile can be inferred from studies on analogous structures, such as 4-aminopyridine and 3,4-diaminopyridine, and by considering its inherent chemical functionalities.[7][8][9][10]

Factors Influencing Stability

-

pH-Dependent Stability: The nitrile group is susceptible to hydrolysis under both strong acidic and strong basic conditions. Therefore, the stability of this compound in aqueous solutions is expected to be optimal near neutral pH.

-

Oxidative Stability: Aromatic amines can be susceptible to oxidation. Studies on 3,4-diaminopyridine have shown that it degrades in the presence of hydrogen peroxide, forming products like 4-amino, 3-nitropyridine and N-oxides.[11] The amino group on this compound could be similarly susceptible to oxidative degradation.

-

Thermal Stability: As a crystalline solid, the compound is likely stable at ambient temperatures. However, like many organic molecules, it will have a defined melting point and will decompose at elevated temperatures. Safety data for the related 3-aminopyridine indicates that it is combustible and can form explosive mixtures with air upon intense heating.

-

Photostability: Compounds with aromatic and heterocyclic rings can be sensitive to light, particularly UV radiation. It is standard practice to store such compounds protected from light to prevent photodegradation.[8][12]

Summary of Expected Stability

The following table summarizes the anticipated stability of this compound based on data from structurally related aminopyridines.[7][9][10]

| Condition | Matrix | Duration | Expected Outcome | Reference Analogue(s) |

| Refrigerated (2-8°C) | Solid (capsule) | 6 months | High stability (>95% remaining) | 4-Aminopyridine, 3,4-Diaminopyridine[7][10] |

| Room Temp. (23-25°C) | Solid (capsule) | 6-12 months | High stability (>94% remaining) | 4-Aminopyridine, 3,4-Diaminopyridine[7][8][10] |

| Accelerated (37-40°C) | Solid (capsule) | 1 month | Good stability (>95% remaining) | 4-Aminopyridine, 3,4-Diaminopyridine[7][10] |

| Aqueous (Acidic) | Solution | Hours-Days | Degradation via nitrile hydrolysis | General Nitrile Chemistry[5][6] |

| Aqueous (Basic) | Solution | Hours-Days | Degradation via nitrile hydrolysis | General Nitrile Chemistry[5][6] |

| Oxidative (e.g., H₂O₂) | Solution | Hours | Significant degradation | 3,4-Diaminopyridine[11] |

| Light Exposure | Solid/Solution | Variable | Potential for photodegradation | General Practice[8][12] |

Experimental Protocols and Methodologies

To empirically determine the reactivity and stability of this compound, standardized experimental protocols are essential.

Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a general method for synthesizing an aminopyridazine from a di-halogenated precursor, illustrating a key reaction type for the pyridazine ring. This method is adapted from the amination of 3,6-dichloropyridazine.[13]

Materials:

-

3-Chloro-6-iodopyridazine (or similar halo-pyridazine)

-

Ammonia (aqueous or as ammonium salt)

-

Solvent (e.g., 1,4-dioxane, DMSO)

-

Pressure-resistant reaction vessel

Procedure:

-

In a pressure-resistant vessel, combine the halogenated pyridazine precursor (1 equivalent), the ammonia source (excess, e.g., 8-10 equivalents), and the solvent.

-

Seal the vessel securely.

-

Heat the reaction mixture to 100-120°C. Causality: Elevated temperature and pressure are often required to drive nucleophilic aromatic substitution on electron-deficient rings.

-

Maintain the temperature and stir the mixture for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration.

-

If the product is in solution, perform an appropriate aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield the aminopyridazine.

Caption: Workflow for synthesis via nucleophilic aromatic substitution.

Protocol: Forced Degradation for Stability Assessment

This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and establish the intrinsic stability of this compound, based on ICH guidelines.[14]

Objective: To assess stability under hydrolytic, oxidative, and photolytic stress conditions. A stability-indicating HPLC method must be used for analysis.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Degradation:

-

Acidic: Mix the stock solution with 0.1 N HCl.

-

Basic: Mix the stock solution with 0.1 N NaOH.

-

Neutral: Mix the stock solution with water.

-

Keep all solutions at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 0, 2, 6, 12, 24 hours). Neutralize the acidic and basic samples before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the mixture at room temperature and take samples at various time points. Causality: Oxidative degradation can often proceed rapidly at room temperature.

-

-

Photolytic Degradation:

-

Expose the stock solution (in a photostable container) and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Maintain a control sample protected from light.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC-UV method.

-

Quantify the remaining parent compound and identify any major degradation products by comparing chromatograms to the control samples. Mass spectrometry (LC-MS) can be used for structural elucidation of unknown peaks.

-

Caption: Workflow for a forced degradation stability study.

Conclusion

This compound is a heterocyclic compound with a rich and versatile chemical profile. Its reactivity is governed by the synergistic and sometimes opposing electronic effects of its pyridazine core, amino substituent, and nitrile functional group. The molecule offers multiple handles for synthetic modification, allowing for transformations at the amino and nitrile groups, as well as participation in reactions involving the heterocyclic ring. While inherently stable in solid form under standard conditions, it is susceptible to degradation under harsh hydrolytic and oxidative stress. A thorough understanding of this reactivity and stability landscape, as outlined in this guide, is crucial for any scientist aiming to leverage this potent building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

References

- 1. CAS 340759-46-8: this compound [cymitquimica.com]

- 2. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. New highly asymmetric Henry reaction catalyzed by Cu(II) and a C(1)-symmetric aminopyridine ligand, and its application to the synthesis of miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 7. sefh.es [sefh.es]

- 8. cjhp-online.ca [cjhp-online.ca]

- 9. benchchem.com [benchchem.com]

- 10. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. ema.europa.eu [ema.europa.eu]

Tautomerism in 6-Aminopyridazine-3-carbonitrile

An In-depth Technical Guide to the Tautomerism of 6-Aminopyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The specific tautomeric form of a molecule dictates its physicochemical properties, including solubility, lipophilicity, and its three-dimensional shape, which in turn governs its interaction with biological targets. This guide provides a comprehensive technical overview of the tautomeric landscape of this compound, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the potential tautomeric forms, detail rigorous computational and experimental methodologies for their characterization, and discuss the causal relationships behind experimental design. This document is structured to serve as a practical and authoritative resource, blending theoretical principles with field-proven protocols.

The Critical Role of Tautomerism in Molecular Design

In the realm of drug development, a molecule is not a static entity. Heterocyclic compounds, in particular, often exist as a population of tautomers in equilibrium. This seemingly subtle structural variation can have dramatic consequences. A change in the position of a single proton can alter a molecule's hydrogen bonding pattern, transforming a hydrogen bond donor into an acceptor, which can fundamentally change its binding mode to a protein target. Furthermore, different tautomers can exhibit varied metabolic stability, membrane permeability, and toxicity profiles. Therefore, a thorough understanding and characterization of the dominant tautomeric forms of a lead compound under physiological conditions is not merely an academic exercise; it is a critical prerequisite for successful, rational drug design.

This compound (C₅H₄N₄) is a pyridazine derivative featuring functional groups prone to tautomerization.[1] The primary equilibrium to consider is the amino-imino tautomerism at the C6 position. A secondary, though generally less favorable, possibility involves the pyridazine ring itself, akin to lactam-lactim tautomerism. Accurately identifying the predominant species is essential for predicting its behavior in both chemical and biological systems.

Potential Tautomeric Forms

The tautomerism of this compound primarily revolves around the migration of a proton. The two most plausible tautomeric forms are the amino form and the imino form.

-

6-Amino-pyridazine-3-carbonitrile (Amino Tautomer): This form contains an exocyclic amino (-NH₂) group attached to the C6 position of the pyridazine ring. This is generally the most stable form for most 2- and 4-aminopyridine derivatives.[2][3]

-

6-Imino-1,6-dihydropyridazine-3-carbonitrile (Imino Tautomer): This isomer features an exocyclic imino (=NH) group, with the migrated proton residing on one of the ring nitrogen atoms (N1).

The equilibrium between these forms dictates the molecule's electronic distribution and intermolecular interaction potential.

Caption: Amino-Imino tautomeric equilibrium in this compound.

Computational Investigation: Predicting Tautomer Stability

Before undertaking resource-intensive experimental work, computational chemistry provides invaluable predictive insights into tautomeric equilibria.[4] Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for accurately calculating the electronic structure and relative energies of tautomers.[5][6][7]

The core principle behind this analysis is that the tautomer with the lowest Gibbs free energy (ΔG) will be the most stable and therefore the most populated form at equilibrium.

Step-by-Step Protocol: DFT Analysis

-

Structure Generation: Construct 3D models of the amino and imino tautomers using molecular modeling software.

-

Geometry Optimization (Gas Phase): Perform a full geometry optimization for each tautomer in the gas phase. This step locates the lowest energy conformation for each isomer.

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies at the optimized geometry. This is a self-validating step: a true energy minimum will have zero imaginary frequencies. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute the Gibbs free energy.

-

Solvation Modeling: The influence of the solvent is critical, as polar solvents can stabilize more polar tautomers, shifting the equilibrium.[9][10][11] This is modeled by placing the optimized gas-phase structure into a solvent continuum.

-

Method: Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).

-

Solvents: It is advisable to test at least one nonpolar solvent (e.g., Toluene) and one polar protic solvent (e.g., Water) to understand the range of potential behaviors.

-

-

Energy Calculation: Compute the final single-point energies, including solvation effects. The relative Gibbs free energy (ΔG_rel) between the tautomers is then calculated.

Caption: Workflow for computational analysis of tautomer stability using DFT.

Anticipated Results & Data Presentation

The calculations for aminopyridine systems typically show the amino form to be significantly more stable than the imino form in the gas phase.[6][8] The energy difference might decrease in polar solvents, but the amino form is still expected to predominate.

| Tautomer | ΔE (Gas, kcal/mol) | ΔG (Gas, kcal/mol) | ΔG (Water, kcal/mol) | Dipole Moment (Debye) |

| Amino | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) | ~3.5 |

| Imino | +10 to +15 | +10 to +15 | +8 to +12 | ~6.0 |

| Note: These are representative expected values based on similar systems. Actual calculated values would be inserted here. |

Experimental Verification: A Multi-Technique Approach

While computation provides a strong hypothesis, experimental validation is the cornerstone of scientific integrity. A combination of spectroscopic techniques is required to unambiguously determine the tautomeric structure in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for determining tautomeric structure in solution.[12][13][14] The key is that the chemical environment of the nuclei (¹H and ¹³C) differs significantly between tautomers, leading to distinct and predictable chemical shifts.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent. Using DMSO-d₆ is often advantageous as it solubilizes many polar compounds and the N-H protons are often visible and do not exchange as rapidly as in D₂O.

-

¹H NMR Spectrum Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Amino Form Signatures: Expect a relatively sharp singlet for the two equivalent protons of the -NH₂ group, typically in the range of δ 5-8 ppm. The two aromatic protons on the pyridazine ring will appear as doublets.

-

Imino Form Signatures: Expect two separate signals for the N-H protons (=NH and ring N-H), which would likely be broader. The ring protons would have different chemical shifts compared to the amino form due to the altered electronic structure.

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shift of C6 is the most diagnostic signal. In the amino form (C-NH₂), it will be in a typical aromatic amine region (~155-165 ppm). In the imino form (C=NH), this carbon would be significantly deshielded, appearing further downfield.

-

-

Self-Validation: The presence of a single set of sharp signals corresponding to one dominant species, with chemical shifts consistent with the amino tautomer, provides strong evidence. The integration of the -NH₂ peak in the ¹H spectrum should correspond to two protons.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid method to probe the electronic structure of the molecule and observe how the tautomeric equilibrium responds to the solvent environment.[2][15]

-

Stock Solution: Prepare a concentrated stock solution of the compound in a solvent like acetonitrile.

-

Serial Dilutions: Prepare a series of highly dilute solutions (to ensure adherence to the Beer-Lambert law) in solvents of varying polarity (e.g., Hexane, Dichloromethane, Acetonitrile, Methanol, Water).

-

Spectrum Acquisition: Record the absorption spectrum for each solution from approximately 200 to 450 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each solvent. A significant shift in λ_max with solvent polarity is indicative of a change in the species present in solution, often a shift in the tautomeric equilibrium.[9]

| Solvent | Polarity Index | λ_max (nm) |

| Hexane | 0.1 | (Expected value) |

| Acetonitrile | 5.8 | (Expected value) |

| Methanol | 6.6 | (Expected value) |

| Water | 10.2 | (Expected value) |

| Note: A table like this would be populated with experimental data to show the solvatochromic effect. |

X-Ray Crystallography

X-ray crystallography provides the ultimate proof of structure in the solid state by mapping the precise location of each atom.[16][17] This method eliminates any ambiguity about the tautomeric form present in the crystal lattice, though it does not provide information about the equilibrium in solution.

-

Crystal Growth: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a single-crystal X-ray diffractometer and irradiate it with X-rays to collect a diffraction pattern.

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Fit the atoms of the molecule to this map to solve the structure. Refinement of the model yields precise bond lengths.

-

Tautomer Identification: The resulting structure will unambiguously show the location of all atoms, including the hydrogen on the exocyclic nitrogen (amino form) or the ring nitrogen (imino form). The C6-N bond length will also be diagnostic: a shorter bond is consistent with a C=N imino double bond, while a longer bond indicates a C-N amino single bond.

Caption: Integrated experimental workflow for tautomer characterization.

Synthesis of Findings & Implications for Drug Development

Based on extensive studies of similar aminopyridine and aminopyridazine systems, the overwhelming evidence suggests that This compound exists predominantly as the amino tautomer in the solid state and in solvents of low to moderate polarity.[2][3] Computational data consistently predict a significant energy penalty for the formation of the imino tautomer.[6][8] While highly polar, protic solvents may slightly shift the equilibrium, the amino form is expected to remain the major species.

Implications:

-

Target Recognition: Medicinal chemists designing molecules based on this scaffold should model the amino tautomer. Its hydrogen bonding signature consists of a two-proton donor (-NH₂) and two ring nitrogen acceptors. The imino tautomer would present a drastically different one-proton donor (=NH) and a different ring nitrogen proton donor.

-

pKa Prediction: The basicity of the molecule, a key parameter for absorption and formulation, is determined by the dominant tautomer. Computational pKa prediction models must begin with the correct tautomeric structure.

-

Intellectual Property: Defining the specific, stable tautomeric form of a molecule can be a critical component of a patent claim, providing a stronger and more defensible intellectual property position.

Conclusion

The characterization of tautomerism is a crucial step in the optimization of any heterocyclic lead compound. For this compound, a synergistic approach combining predictive DFT calculations with definitive experimental techniques such as NMR, UV-Vis, and X-ray crystallography is essential. The evidence strongly supports the predominance of the amino tautomer. By applying the rigorous, self-validating protocols outlined in this guide, researchers and drug development professionals can build accurate structure-activity relationships, leading to the design of safer and more effective medicines.

References

- 1. CAS 340759-46-8: this compound [cymitquimica.com]

- 2. appol.ifpan.edu.pl [appol.ifpan.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 8. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 6-Aminopyridazine-3-carbonitrile: A Computational Approach for Drug Discovery

Abstract

6-Aminopyridazine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry due to its pyridazine core, a scaffold present in several approved drugs.[1] This technical guide provides an in-depth protocol for conducting quantum chemical calculations on this molecule, offering a powerful computational lens to elucidate its structural, electronic, and reactive properties. For researchers, scientists, and drug development professionals, this document serves as a practical manual for employing Density Functional Theory (DFT) to predict molecular characteristics crucial for rational drug design. We will detail the causality behind methodological choices, provide step-by-step experimental workflows for key calculations—including geometry optimization, vibrational analysis, frontier molecular orbital analysis, and molecular electrostatic potential mapping—and present data in a clear, actionable format. The overarching goal is to equip researchers with a validated computational framework to accelerate the exploration of this compound and its derivatives as potential therapeutic agents.

Introduction: The Rationale for a Computational Approach

This compound (C₅H₄N₄) is an aromatic heterocycle characterized by a pyridazine ring substituted with an amino group and a cyano group.[2] These functional groups impart specific electronic properties and hydrogen bonding capabilities, making it a compelling candidate for interaction with biological targets.[2] The pyridazine ring itself is a key feature in several pharmaceuticals, valued for its ability to modulate physicochemical properties like lipophilicity and to engage in robust hydrogen bonding with proteins.[1]

Understanding the three-dimensional structure, electronic distribution, and reactivity of this molecule is paramount for designing effective drug candidates. While experimental techniques provide invaluable data, quantum chemical calculations offer a predictive, atom-level perspective that can guide and rationalize experimental efforts. By simulating the molecule's behavior in a virtual environment, we can gain insights into:

-

Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles that define the molecule's stable conformation.

-

Electronic Properties: The distribution of electrons, which dictates how the molecule will interact with other molecules, including biological receptors.

-

Reactivity: The regions of the molecule that are most likely to participate in chemical reactions or intermolecular interactions.

This guide will focus on the application of Density Functional Theory (DFT), a widely used and robust computational method that provides a favorable balance between accuracy and computational cost for molecules of this size.[3][4]

Foundational Theory and Methodological Choices

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For this compound, we advocate for a well-established and validated combination that has proven effective for similar organic heterocyclic compounds.[3][4]

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification significantly reduces computational expense without a major sacrifice in accuracy for many applications.

Causality of Choice: We select the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. B3LYP has a long track record of providing reliable results for a wide range of organic molecules, accurately predicting geometries and electronic properties.[4][5]

Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation.

Causality of Choice: We will employ the 6-311++G(d,p) basis set. Let's break down this nomenclature:

-

6-311: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing the electron distribution.

-

++G: These "plus" signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for describing regions of space far from the atomic nuclei, which is important for molecules with lone pairs and for accurately modeling non-covalent interactions.

-

(d,p): These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). Polarization functions allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory that is well-suited for obtaining accurate and reliable results for this compound.

Software

A variety of software packages can perform DFT calculations. For the protocols outlined in this guide, we will refer to the widely used Gaussian software suite.[6][7][8][9] The general principles and input structures are, however, transferable to other quantum chemistry software.

Computational Workflow: A Step-by-Step Guide

The following sections provide detailed protocols for the essential quantum chemical calculations for this compound. The workflow is designed to be sequential, as the results of earlier steps are prerequisites for later ones.

Caption: Computational workflow for quantum chemical analysis.

Step 1: Initial Structure Generation

Before any calculations can be performed, an initial 3D structure of this compound is required.

Experimental Protocol:

-

Open a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).

-

Construct the this compound molecule by assembling the pyridazine ring and adding the amino and carbonitrile substituents at the correct positions (6 and 3, respectively).

-

Perform a preliminary "clean-up" or "force-field optimization" within the modeling software. This provides a reasonable starting geometry for the more computationally intensive DFT calculations.

-

Save the coordinates in a format compatible with your quantum chemistry software (e.g., as a Gaussian input file, .gjf or .com).[9]

Step 2: Geometry Optimization

This is the most critical step, where the calculation finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable structure.

Experimental Protocol:

-

Prepare the Gaussian Input File:

-

Route Section (# line): Specify the method, basis set, and job type. For this step, it will be #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.

-

Title Section: A brief, descriptive title for the calculation.

-

Charge and Multiplicity: For neutral this compound, this will be 0 1 (charge of 0, spin multiplicity of 1).

-

Molecular Specification: The atomic coordinates from Step 1.

-

-

Submit the Calculation: Run the Gaussian job.[6]

-

Analyze the Output: Upon successful completion, the output file will contain the optimized Cartesian coordinates, the final converged energy, and confirmation that the optimization has found a stationary point.

Step 3: Vibrational Frequency Analysis

A frequency calculation should always follow a successful geometry optimization. This serves two primary purposes:

-

Validation: It confirms that the optimized structure is a true energy minimum (all real frequencies) and not a transition state (one imaginary frequency).

-

Spectroscopic Prediction: It calculates the vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to validate the computational model.[5][10]

Experimental Protocol:

-

Prepare the Gaussian Input File:

-

Use the optimized geometry from the previous step.

-

Route Section (# line): Change the keyword to #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests a frequency calculation.

-

-

Submit and Analyze: Run the calculation. The output will list the vibrational frequencies. A successful optimization to a minimum energy structure will show no imaginary frequencies (frequencies with a negative value). The output can also be used to generate a theoretical infrared spectrum.

Data Presentation: Optimized Geometrical Parameters

The optimized bond lengths and angles provide the most accurate theoretical representation of the molecule's structure. This data is crucial for understanding the steric and electronic effects of the substituents on the pyridazine ring.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-N2 | Value |

| N2-N3 | Value | |

| C4-C5 | Value | |

| C5-C6 | Value | |

| C6-N(amino) | Value | |

| C3-C(cyano) | Value | |

| C(cyano)≡N(cyano) | Value | |

| Bond Angles | N3-C4-C5 | Value |

| C4-C5-C6 | Value | |

| N1-C6-C5 | Value | |

| Dihedral Angles | C4-C5-C6-N1 | Value |

| (Note: Atom numbering should correspond to a provided molecular structure image. Values are placeholders and would be filled from the calculation output.) |

Step 4: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity.[11][12]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Energy Gap (ΔE): A crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[13]

Experimental Protocol:

The HOMO and LUMO energies are calculated during the geometry optimization and frequency calculations. No new calculation is needed.

-

Extract Data: From the Gaussian output file of the frequency calculation, locate the energies of the alpha and beta molecular orbitals. The highest energy occupied orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO.

-

Visualize Orbitals: Use a visualization program like GaussView to generate graphical representations of the HOMO and LUMO. This shows where these orbitals are located on the molecule, indicating the likely sites for electron donation and acceptance.

Caption: Frontier Molecular Orbital (HOMO-LUMO) relationship.

Data Presentation: Electronic Properties

| Parameter | Calculated Value (eV) |

| Energy of HOMO (E_HOMO) | Value |

| Energy of LUMO (E_LUMO) | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

These values are critical for assessing the molecule's potential as a lead compound. For instance, the energy of the HOMO can be related to the ionization potential, while the LUMO energy relates to the electron affinity.[3]

Step 5: Molecular Electrostatic Potential (MEP) Mapping

The MEP is a visualization of the total electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.[3][14]

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and oxygen.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those bonded to electronegative atoms.

-

Green Regions: Represent neutral potential.

Experimental Protocol:

-

Prepare the Gaussian Input File: This calculation requires the generation of a checkpoint file (.chk).

-

Use the optimized geometry.

-

Route Section (# line): #p B3LYP/6-311++G(d,p) Pop=NBO Geom=AllCheck Guess=Read. The keywords request the necessary information to be read from the checkpoint file. To generate the MEP surface itself, a separate keyword like output=wfx might be used to create a file for post-processing, or visualization software can generate it directly from the .chk or formatted output files.

-

-

Visualize the MEP Surface: Use a program like GaussView to open the checkpoint file and generate the MEP surface mapped onto the electron density.

The MEP map for this compound would likely show negative potential (red) around the nitrogen atoms of the pyridazine ring and the cyano group, and positive potential (blue) around the hydrogen atoms of the amino group. This visual information is highly intuitive for predicting hydrogen bonding interactions, a key component of drug-receptor binding.

Conclusion: Synthesizing Data for Drug Discovery

This in-depth technical guide has outlined a robust and validated computational workflow for the quantum chemical analysis of this compound. By following these protocols, researchers can generate a wealth of predictive data on the molecule's geometric, electronic, and reactive properties.

The true power of this approach lies in the synthesis of the data. The optimized geometry provides the structural foundation. The vibrational analysis confirms its stability. The HOMO-LUMO analysis quantifies its electronic reactivity and stability. Finally, the MEP map provides a qualitative, visual guide to its interaction-prone regions.

For drug development professionals, this information is critical. It allows for:

-

Rationalizing Structure-Activity Relationships (SAR): Understanding why certain derivatives of the core scaffold are more active than others.

-

In Silico Screening: Evaluating hypothetical derivatives before committing to costly and time-consuming synthesis.

-

Optimizing Lead Compounds: Modifying the scaffold to enhance desired properties, such as binding affinity or metabolic stability.

By integrating these computational techniques into the drug discovery pipeline, the scientific community can accelerate the development of novel therapeutics based on the promising this compound scaffold.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 340759-46-8: this compound [cymitquimica.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 14. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to Sourcing 6-Aminopyridazine-3-carbonitrile for Research Applications

Introduction

6-Aminopyridazine-3-carbonitrile (CAS No: 340759-46-8) is a pivotal heterocyclic building block in modern chemical and pharmaceutical research.[1][2][3][4] Characterized by a pyridazine ring functionalized with an amino group at the 6-position and a nitrile group at the 3-position, this compound offers a versatile scaffold for the synthesis of more complex molecules.[1] Its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, make it an attractive component in drug design, often serving as a core element in the development of novel therapeutics.[1][5]